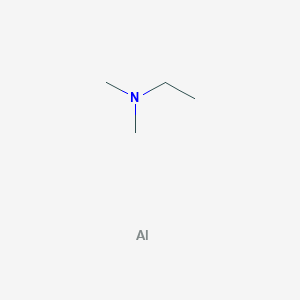

aluminum;N,N-dimethylethanamine

Description

Structure

2D Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C4H11N.Al/c1-4-5(2)3;/h4H2,1-3H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFULSLYTSZPADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11AlN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124330-23-0 | |

| Record name | Alane N, N-dimethylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Alane N,N-Dimethylethylamine Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alane (aluminum hydride, AlH₃) is a powerful and versatile reducing agent. However, its polymeric nature and insolubility in common organic solvents limit its practical application. To overcome these limitations, alane is often used as a complex with Lewis bases, such as tertiary amines. The alane N,N-dimethylethylamine complex (AlH₃·NMe₂Et) is a soluble, stable, and highly effective reducing agent with applications in organic synthesis and materials science. This technical guide provides an in-depth overview of the primary methods for synthesizing this important chemical entity, complete with experimental protocols and quantitative data.

Synthesis Methodologies

There are two principal methods for the synthesis of the alane N,N-dimethylethylamine complex: the reaction of a metal aluminum hydride with N,N-dimethylethylamine and the direct hydrogenation of aluminum.

Method 1: Reaction of Lithium Aluminum Hydride with N,N-Dimethylethylamine

This is a common and relatively straightforward method for producing the alane N,N-dimethylethylamine complex. The reaction involves the treatment of lithium aluminum hydride (LiAlH₄) with N,N-dimethylethylamine, which results in the formation of the desired alane complex and a lithium-containing precipitate.

Reaction Scheme: LiAlH₄ + N,N-dimethylethylamine → AlH₃·N,N-dimethylethylamine + Li₃AlH₆↓

A key feature of this method is the precipitation of lithium aluminum hexahydride (Li₃AlH₆), which can be removed by filtration, leaving the soluble alane complex in solution.[1]

Experimental Protocol:

-

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous N,N-dimethylethylamine

-

Anhydrous diethyl ether or toluene

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard Schlenk line or glovebox equipment

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with a solution of lithium aluminum hydride in anhydrous diethyl ether.

-

N,N-dimethylethylamine (typically a molar excess) is slowly added to the stirred LiAlH₄ solution at room temperature.[1]

-

Upon addition, a white precipitate of Li₃AlH₆ immediately forms.[1]

-

The reaction mixture is stirred overnight at room temperature to ensure complete reaction.[1]

-

The resulting slurry is filtered under an inert atmosphere to separate the solid Li₃AlH₆ from the filtrate containing the soluble alane N,N-dimethylethylamine complex.[1]

-

The filter cake is washed with anhydrous toluene to ensure complete recovery of the product.[1]

-

The clear filtrate, which is a solution of the alane N,N-dimethylethylamine complex, can be used directly for subsequent reactions or the solvent can be removed under vacuum to isolate the neat complex.

-

Quantitative Data:

| Parameter | Value | Reference |

| LiAlH₄ (moles) | 0.05 | [1] |

| N,N-dimethylethylamine (moles) | 0.10 | [1] |

| Solvent | Diethyl ether | [1] |

| Conversion to amine alane | ~87% | [1] |

| Byproduct | Li₃AlH₆ (precipitate) | [1] |

Method 2: Direct Hydrogenation of Aluminum

This method offers a more direct route to the alane N,N-dimethylethylamine complex by reacting activated aluminum metal with hydrogen in the presence of the amine. This approach avoids the use of metal hydrides as starting materials.[2]

Reaction Scheme: Al (activated) + 3/2 H₂ + N,N-dimethylethylamine → AlH₃·N,N-dimethylethylamine

Experimental Protocol:

-

Materials:

-

Activated aluminum powder (e.g., catalyzed with a transition metal)

-

Anhydrous N,N-dimethylethylamine

-

Anhydrous solvent (e.g., diethyl ether)

-

High-pressure reactor

-

Hydrogen gas

-

-

Procedure:

-

The high-pressure reactor is charged with activated aluminum powder and anhydrous N,N-dimethylethylamine in a suitable anhydrous solvent like diethyl ether under an inert atmosphere.

-

The reactor is sealed and then pressurized with hydrogen gas to a moderate pressure (e.g., 72.4 bar).

-

The reaction mixture is stirred at a controlled temperature for an extended period (e.g., several hours to days) to allow for the formation of the alane complex.

-

After the reaction is complete, the reactor is depressurized, and the resulting solution containing the alane N,N-dimethylethylamine complex is collected.

-

Quantitative Data:

| Parameter | Value | Reference |

| N,N-dimethylethylamine (moles) | 0.461 | |

| Solvent | Diethyl ether | |

| Initial Hydrogen Pressure | 72.4 bar |

Visualization of Processes

Reaction Pathway for Synthesis from LiAlH₄

Caption: Reaction pathway for the synthesis of alane N,N-dimethylethylamine complex from lithium aluminum hydride.

Experimental Workflow for Synthesis from LiAlH₄

Caption: Step-by-step experimental workflow for the synthesis and isolation of the alane N,N-dimethylethylamine complex.

Conclusion

The synthesis of alane N,N-dimethylethylamine complex can be effectively achieved through two primary routes. The reaction of lithium aluminum hydride with N,N-dimethylethylamine offers a convenient laboratory-scale preparation with good conversion rates. For a more direct and potentially more atom-economical process, the direct hydrogenation of activated aluminum presents a viable alternative, although it may require more specialized high-pressure equipment. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. This guide provides the foundational knowledge for the successful synthesis of this valuable chemical reagent.

References

characterization of dimethylethylamine alane adduct

An In-depth Technical Guide to the Characterization of Dimethylethylamine Alane Adduct

Introduction

Dimethylethylamine alane (DMEA1), also known as (ethyldimethylamine)trihydroaluminum, is an organometallic compound with the chemical formula C₂H₅N(CH₃)₂ · AlH₃. It exists as a colorless liquid at room temperature, which makes it a valuable precursor for Metal-Organic Chemical Vapor Deposition (MOCVD) applications, particularly for depositing aluminum films.[1][2] Unlike many other alane adducts that are solids, its liquid state allows for more reliable dosimetry in vapor phase processes.[1] This adduct is also utilized as a selective reducing agent in organic synthesis, for instance, in the preparation of various alkaloids.[3][4]

This technical guide provides a comprehensive overview of the characterization of dimethylethylamine alane, summarizing its physicochemical properties, detailing experimental protocols for its synthesis and analysis, and illustrating key processes with logical diagrams. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The fundamental properties of DMEA1 are summarized below. It is a pyrophoric liquid that reacts violently with moisture and requires handling under an inert atmosphere.[2][5][6]

General Properties

| Property | Value | Reference |

| CAS Number | 124330-23-0 | |

| Molecular Formula | C₄H₁₄AlN | [7] |

| Linear Formula | C₂H₅N(CH₃)₂ · AlH₃ | |

| Molecular Weight | 103.14 g/mol | [7] |

| Appearance | Colorless Liquid | [2][8] |

Physical and Thermal Properties

| Property | Value | Reference |

| Density | 0.837 g/mL at 25 °C | [2][5] |

| Melting Point | 11-15 °C | [2][5][9] |

| Boiling Point | 50-55 °C at 0.05-0.07 mbar (with some dissociation) | [1][2][5] |

| Flash Point | -20 °C (-4 °F) | [5] |

| Thermal Stability | Undergoes some dissociation during vacuum distillation. | [1] |

Synthesis and Handling

An optimal synthesis of DMEA1 can be performed without the use of ether solvents, which is advantageous for certain applications.[1] The compound is typically synthesized by reacting an amine with a source of alane.

Synthesis from Lithium Aluminum Hydride

A common laboratory-scale synthesis involves the reaction of dimethylethylamine with alane generated in situ from lithium aluminum hydride (LiAlH₄) and aluminum chloride (AlCl₃).[1]

Experimental Protocol:

-

Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

-

Reaction Setup: A slurry of lithium aluminum hydride and aluminum chloride is prepared in a suitable non-ether solvent, such as pentane.[1]

-

Amine Addition: Dimethylethylamine (DMEA) is added slowly to the cooled slurry with vigorous stirring. The reaction is exothermic and addition should be controlled to maintain a safe temperature.

-

Reaction Completion: The mixture is stirred for several hours at room temperature to ensure the complete formation of the adduct.

-

Purification: The resulting mixture is filtered to remove solid byproducts. The solvent is then removed under reduced pressure, and the product, DMEA1, can be further purified by vacuum distillation.[1] Note that some dissociation may occur during distillation, leaving a residue of involatile AlH₃.[1]

Caption: Workflow for the synthesis of DMEA1.

Direct Hydrogenation Method

An alternative synthesis involves the direct reaction of catalyzed aluminum with dimethylethylamine and hydrogen gas in a solvent at moderate pressures and temperatures.[10] This method can be advantageous for larger-scale production and for regenerating aluminum hydride.[10]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the DMEA1 adduct.

Infrared (IR) Spectroscopy

Gas-phase IR spectroscopy is a key technique to confirm the formation of the intact adduct, as the vibrational modes of the amine are altered upon coordination to alane.[1]

Key Spectral Features:

-

The spectrum of the DMEA1 adduct shows C-H stretching modes primarily in the 2900-3000 cm⁻¹ region.[1]

-

Crucially, the intense bands around 2800 cm⁻¹, which are characteristic of C-H vibrations alpha to the nitrogen in the free dimethylethylamine, are absent in the adduct's spectrum.[1]

-

The presence of a strong Al-H stretching band is also expected, typically in the region of 1700-1900 cm⁻¹.

Experimental Protocol (Gas-Phase IR):

-

Sample Preparation: Place a sample of liquid DMEA1 in a bubbler.

-

Carrier Gas: Bubble a dry, inert gas (e.g., Argon) through the liquid sample to entrain its vapor.[1]

-

Analysis: Pass the vapor-laden gas stream through a gas cell placed in the beam path of an FT-IR spectrophotometer.

-

Data Acquisition: Record the spectrum and compare it to a reference spectrum of the pure dimethylethylamine vapor to confirm the shifts and disappearance of characteristic free amine bands.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. However, the ¹H NMR spectrum of DMEA1 is known to be highly dependent on the sample concentration.[1] Both ¹H and ²⁷Al NMR are typically employed for full characterization.[11]

Experimental Protocol:

-

Inert Conditions: Prepare the NMR sample in a glovebox or under an inert atmosphere.

-

Solvent: Use a dry, deuterated solvent (e.g., benzene-d₆ or toluene-d₈).

-

Sample Tube: Transfer the sample into an NMR tube and seal it securely to prevent contamination from air and moisture.

-

Acquisition: Acquire ¹H and ²⁷Al NMR spectra. The chemical shifts will confirm the formation of the adduct and the coordination environment of the aluminum atom.

Overall Characterization Workflow

A logical workflow is essential for the comprehensive characterization of the DMEA1 adduct, starting from its synthesis to its detailed analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanelements.com [americanelements.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 124330-23-0 CAS MSDS (ALANE-DIMETHYLETHYLAMINE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. gelest.com [gelest.com]

- 7. Dimethylethylamine alane adduct | C4H14AlN | CID 121237416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Alane N,N-dimethylethylamine complex solution | Dimethylethylamine alane | C4H14AlN - Ereztech [ereztech.com]

- 9. Cas 124330-23-0,ALANE-DIMETHYLETHYLAMINE COMPLEX | lookchem [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide on the Molecular Structure of Dimethylethylamine Alane [C2H5N(CH3)2 · AlH3]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of the dimethylethylamine alane adduct (C2H5N(CH3)2 · AlH3). This compound, a complex of aluminum hydride (alane) and the tertiary amine N,N-dimethylethylamine, is a subject of interest for its applications as a selective reducing agent in organic synthesis and as a precursor in materials science. This document details its molecular architecture, supported by spectroscopic data and crystallographic studies of analogous compounds. Furthermore, it outlines a standard experimental protocol for its synthesis and characterization, and presents key quantitative data in a structured format.

Introduction

Alane (AlH3), a potent and versatile reducing agent, is often stabilized through the formation of adducts with Lewis bases to modulate its reactivity and improve its handling characteristics. Tertiary amines are common Lewis bases for this purpose, forming stable and soluble alane complexes. The adduct with N,N-dimethylethylamine (C2H5N(CH3)2) is one such complex, offering a favorable balance of stability and reactivity for various chemical transformations. Understanding the precise molecular structure of this adduct is crucial for elucidating its reaction mechanisms and for the rational design of new synthetic methodologies.

Molecular Structure

The proposed structure is a four-membered Al-H-Al-H ring, where each aluminum atom is coordinated to a nitrogen atom of the dimethylethylamine ligand and to terminal hydrogen atoms, in addition to the bridging hydrides. This arrangement results in a five-coordinate geometry around each aluminum atom.

Quantitative Structural Data

The following table summarizes representative bond lengths and angles for the core dimeric structure of a tertiary amine alane adduct, based on crystallographic data of analogous compounds. These values provide a reliable model for the molecular geometry of dimethylethylamine alane.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Lengths | ||||

| Al | N | ~2.0 - 2.1 Å | ||

| Al | H (terminal) | ~1.6 - 1.7 Å | ||

| Al | H (bridging) | ~1.7 - 1.8 Å | ||

| Bond Angles | ||||

| N | Al | H (terminal) | ~105 - 115° | |

| H (terminal) | Al | H (terminal) | ~115 - 125° | |

| H (bridging) | Al | H (bridging) | ~75 - 85° | |

| Al | H (bridging) | Al | ~95 - 105° |

Experimental Protocols

Synthesis of Dimethylethylamine Alane

A common and effective method for the preparation of dimethylethylamine alane involves the reaction of lithium aluminum hydride (LiAlH4) with N,N-dimethylethylamine in an inert solvent, such as toluene.

Materials:

-

Lithium aluminum hydride (LiAlH4)

-

N,N-dimethylethylamine (C2H5N(CH3)2), freshly distilled

-

Toluene, anhydrous

-

Standard Schlenk line apparatus

-

Magnetic stirrer

-

Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with a suspension of lithium aluminum hydride in anhydrous toluene under an inert atmosphere.

-

The suspension is cooled in an ice bath.

-

A solution of N,N-dimethylethylamine in anhydrous toluene is added dropwise to the stirred suspension of LiAlH4 over a period of 30-60 minutes. A molar ratio of approximately 2:1 (amine:LiAlH4) is typically used.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours.

-

The reaction results in the formation of a precipitate of lithium aluminum hexahydride (Li3AlH6) and a solution of dimethylethylamine alane in toluene.

-

The precipitate is removed by filtration under an inert atmosphere.

-

The resulting clear filtrate is a solution of dimethylethylamine alane, which can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to yield the product as a colorless liquid or solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of the N,N-dimethylethylamine ligand will show characteristic signals for the ethyl and methyl groups. Upon complexation with alane, these signals may exhibit shifts due to the change in the electronic environment of the nitrogen atom.

-

¹³C NMR: Similar to ¹H NMR, the carbon signals of the amine will be present, potentially with shifts upon adduct formation.

-

²⁷Al NMR: The aluminum-27 NMR spectrum is particularly informative. A broad singlet is typically observed for the alane adduct, confirming the presence of an aluminum species in a relatively symmetrical environment.

Vibrational Spectroscopy (FTIR and Raman):

-

Al-H Stretching: The most characteristic vibrational modes for the alane adduct are the Al-H stretches, which typically appear in the region of 1700-1900 cm⁻¹. The presence of both terminal and bridging hydrides in the dimeric structure may lead to multiple bands in this region.

-

Other Vibrations: Vibrations associated with the N,N-dimethylethylamine ligand will also be present, although they may be perturbed upon coordination to the aluminum center.

Visualization of the Molecular Structure

The following diagram, generated using the DOT language, illustrates the proposed dimeric molecular structure of dimethylethylamine alane.

Caption: Proposed dimeric structure of C2H5N(CH3)2 · AlH3.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of dimethylethylamine alane. Based on evidence from analogous compounds, a dimeric structure featuring hydride bridges is the most probable arrangement in the solid state. The provided quantitative data, experimental protocols, and structural visualization serve as a valuable resource for researchers working with this important chemical reagent. Further single-crystal X-ray diffraction studies on C2H5N(CH3)2 · AlH3 would be beneficial to definitively confirm the presented structural model and provide precise atomic coordinates.

An In-depth Technical Guide to the Physical and Chemical Properties of Aluminum and N,N-Dimethylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of elemental aluminum and the tertiary amine, N,N-dimethylethanamine. The document is structured to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes. Quantitative data are presented in clear, tabular formats for ease of comparison. Detailed experimental protocols for determining the key properties of both substances are provided, alongside logical and experimental workflow diagrams generated using Graphviz to illustrate complex relationships and procedures.

Aluminum (Al)

Aluminum is a lightweight, silvery-white metal with the atomic number 13. Its unique combination of properties makes it a versatile material in a vast array of industrial and scientific applications.

Physical Properties of Aluminum

Aluminum's physical characteristics are central to its widespread use. It is a soft, non-magnetic, and ductile metal.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value |

| Atomic Number | 13[2][3] |

| Atomic Mass | 26.98 u[2] |

| Density | 2.70 g/cm³[2] |

| Melting Point | 660.32 °C (1220.576 °F)[3] |

| Boiling Point | 2467 °C (4472.33 °F)[3] |

| Phase at Room Temperature | Solid |

| Appearance | Silvery-white[3][4] |

| Thermal Conductivity | High[2][4] |

| Electrical Conductivity | High[4] |

Chemical Properties of Aluminum

Aluminum is a reactive metal that readily forms a protective oxide layer, which imparts excellent corrosion resistance.[2][3][4][5] Its key chemical properties are summarized in Table 2.

| Property | Description |

| Reactivity with Air | Forms a thin, tough, protective layer of aluminum oxide (Al₂O₃) upon exposure to air, which prevents further oxidation.[1][3][4][5] |

| Reactivity with Acids | Reacts with inorganic acids to form aluminum salts and release hydrogen gas.[4][5] |

| Reactivity with Bases | Reacts with bases to form aluminates and release hydrogen gas.[4] |

| Reactivity with Water | Generally does not react with water at room temperature due to the protective oxide layer.[5] Can react with hot water or steam.[5] |

| Corrosion Resistance | Excellent corrosion resistance due to the passivating oxide layer.[2][4][5] This layer is stable in solutions with a pH between 4.0 and 8.5. |

Experimental Protocols for Aluminum

This method relies on Archimedes' principle to determine the volume of an irregularly shaped aluminum sample.

Materials:

-

Aluminum sample

-

Graduated cylinder

-

Beaker

-

Electronic balance

-

Water

Procedure:

-

Weigh the aluminum sample using the electronic balance and record its mass.

-

Fill the graduated cylinder with a known volume of water, ensuring the aluminum sample will be fully submerged. Record the initial volume of water.

-

Carefully immerse the aluminum sample into the graduated cylinder, ensuring no water splashes out.

-

Record the final volume of the water with the submerged aluminum sample.

-

Calculate the volume of the aluminum sample by subtracting the initial water volume from the final volume.

-

Calculate the density of aluminum using the formula: Density = Mass / Volume.

This protocol outlines the reaction of aluminum with a dilute acid to observe the production of hydrogen gas.

Materials:

-

Small pieces of aluminum foil

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Test tube

-

Test tube rack

-

Bunsen burner (optional, for observing the effect of temperature)

-

Wooden splint and matches

Procedure:

-

Place a small piece of aluminum foil into a test tube.

-

Carefully add a few milliliters of dilute hydrochloric acid to the test tube.

-

Observe the reaction, noting the effervescence (production of gas bubbles).

-

To test the identity of the gas, carefully collect some of the gas by placing a thumb over the mouth of the test tube for a short period.

-

Bring a lit wooden splint to the mouth of the test tube and remove your thumb. A "squeaky pop" sound indicates the presence of hydrogen gas.

-

The reaction can be gently heated to observe an increase in the reaction rate.

Caption: Workflow for testing the reactivity of aluminum with acid and base.

N,N-Dimethylethanamine ((CH₃)₂NC₂H₅)

N,N-Dimethylethanamine, also known as dimethylethylamine (DMEA), is a tertiary amine that is a colorless, volatile liquid at room temperature.[6] It is used as a catalyst in the production of epoxy resins and polyurethane, and as an intermediate in the synthesis of pharmaceuticals and other chemicals.[6][7]

Physical Properties of N,N-Dimethylethanamine

A summary of the key physical properties of N,N-dimethylethanamine is presented in Table 3.

| Property | Value |

| Molecular Formula | C₄H₁₁N[7][8] |

| Molar Mass | 73.14 g/mol [7][8] |

| Density | 0.675 g/mL at 25 °C[7][8] |

| Melting Point | -140 °C[8][9][10] |

| Boiling Point | 36-38 °C[7][8][10] |

| Flash Point | -12 °C (10 °F)[6][11] |

| Vapor Pressure | 495.4 mmHg at 25 °C[6] |

| Refractive Index | 1.372 at 20 °C[7][8][9] |

| Appearance | Clear, colorless liquid[7][10] |

| Odor | Strong, fishy, ammonia-like[10][11] |

Chemical Properties of N,N-Dimethylethanamine

N,N-Dimethylethanamine exhibits the typical reactivity of a tertiary amine. Its key chemical properties are summarized in Table 4.

| Property | Description |

| Basicity | It is a weak base due to the lone pair of electrons on the nitrogen atom. It reacts with acids to form salts. |

| Reactivity | Acts as a nucleophile and a base in organic reactions. It is used as a catalyst in polymerization reactions and as a reagent in the synthesis of quaternary ammonium compounds.[10] |

| Stability | Stable under normal conditions. It is flammable and incompatible with strong oxidizing agents.[8][10] |

| Solubility | Soluble in water and miscible with common organic solvents. |

Experimental Protocols for N,N-Dimethylethanamine

The boiling point of N,N-dimethylethanamine can be determined using a simple distillation apparatus.

Materials:

-

N,N-dimethylethanamine

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Add a measured volume of N,N-dimethylethanamine and a few boiling chips to the distillation flask.

-

Place the thermometer in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser.

-

Begin heating the flask gently with the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask. Record this constant temperature.

This protocol describes the reaction of N,N-dimethylethanamine with an alkyl halide to form a quaternary ammonium salt.

Materials:

-

N,N-dimethylethanamine

-

An alkyl halide (e.g., iodomethane or bromoethane)

-

A suitable solvent (e.g., acetone or acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethylethanamine in the chosen solvent.

-

Add a stoichiometric amount of the alkyl halide to the solution.

-

Attach the reflux condenser and heat the mixture to reflux with stirring.

-

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Once the reaction is complete, the quaternary ammonium salt may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure.

-

The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of a quaternary ammonium salt.

Applications in Drug Development

While aluminum itself has limited direct applications in drug development, its compounds are used, for example, as adjuvants in vaccines.

N,N-dimethylethanamine and other tertiary amines are important building blocks in the synthesis of many active pharmaceutical ingredients (APIs). The dimethylaminoethyl moiety is present in a number of drugs. Their basicity allows for the formation of water-soluble salts, which is often a desirable property for drug formulation. Furthermore, their role as catalysts is crucial in the efficient synthesis of complex organic molecules.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of aluminum and N,N-dimethylethanamine. The tabulated data, experimental protocols, and workflow diagrams offer a valuable resource for researchers and professionals. A thorough understanding of these fundamental properties is essential for the safe and effective application of these substances in scientific research and industrial processes, including the development of new pharmaceutical agents.

References

- 1. egurukrishnasir.weebly.com [egurukrishnasir.weebly.com]

- 2. embibe.com [embibe.com]

- 3. Zappitec Electrical Conductivity Meter for Copper and Aluminum Alloys - Applications [zappitec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. auxilab.es [auxilab.es]

- 6. wellste.com [wellste.com]

- 7. Corrosion of Aluminum | Complete Science Fair Projects & STEM Projects [all-science-fair-projects.com]

- 8. scribd.com [scribd.com]

- 9. N,N-DIETHYLETHANAMINE - Ataman Kimya [atamanchemicals.com]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. How do acids react with different metals under varying conditions – Science Projects [scienceprojects.org]

An In-depth Technical Guide to the Thermochemistry of Alane Amine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of alane amine complexes, compounds of significant interest for their potential applications in chemical hydrogen storage and as reducing agents in synthetic chemistry. This document details the thermodynamic parameters governing the formation and dissociation of these complexes, outlines experimental and computational methodologies for their study, and presents key data in a clear, comparative format.

Introduction

Alane (AlH₃) is a simple binary hydride of aluminum that has attracted considerable attention due to its high hydrogen content (10.1 wt%). However, the high pressures required to regenerate alane from aluminum metal have hindered its widespread application. The formation of Lewis acid-base adducts with amines provides a pathway to stabilize alane and modify its thermodynamic properties, making it more amenable to practical applications. The stability and reactivity of these alane amine complexes are governed by their thermochemistry, specifically the enthalpy, entropy, and Gibbs free energy of formation and dissociation. A thorough understanding of these parameters is crucial for the rational design of new materials and reagents.

Thermodynamics of Alane Amine Complex Formation

The formation of an alane amine complex is an exothermic process, driven by the donation of the lone pair of electrons from the nitrogen atom of the amine to the electron-deficient aluminum atom of alane. The strength of this dative bond is influenced by several factors, including the steric bulk and electronic properties of the amine.

Key Thermodynamic Parameters

-

Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the complex is formed from its constituent elements in their standard states. A more negative value indicates a more stable complex.

-

Entropy of Formation (ΔSf°) : The change in entropy upon the formation of the complex. This value is typically negative for adduct formation, as two or more molecules combine to form a single, more ordered species.

-

Gibbs Free Energy of Formation (ΔGf°) : The ultimate measure of thermodynamic stability, combining enthalpy and entropy (ΔG = ΔH - TΔS). A negative Gibbs free energy indicates a spontaneous formation of the complex under standard conditions.

-

Bond Dissociation Energy (BDE) : The energy required to break the Al-N dative bond homolytically. It is a direct measure of the bond strength.

Quantitative Thermochemical Data

The following tables summarize the calculated thermochemical data for a range of alane amine complexes. These values were determined using high-level G4(MP2) computational methods, which have been shown to provide excellent agreement with experimental results.[1][2][3][4]

Table 1: Calculated Heats of Formation (ΔHf°) at 298 K for Alane Amine Monomer Complexes[1][3]

| Amine Ligand | Complex | ΔHf° (kcal/mol) |

| Ammonia | AlH₃·NH₃ | -16.5 |

| Methylamine | AlH₃·NH₂CH₃ | -21.1 |

| Dimethylamine | AlH₃·NH(CH₃)₂ | -25.8 |

| Trimethylamine | AlH₃·N(CH₃)₃ | -30.5 |

| Ethylamine | AlH₃·NH₂C₂H₅ | -25.9 |

| Diethylamine | AlH₃·NH(C₂H₅)₂ | -35.2 |

| Triethylamine | AlH₃·N(C₂H₅)₃ | -44.6 |

| Pyridine | AlH₃·NC₅H₅ | -10.1 |

| Quinuclidine | AlH₃·NC₇H₁₃ | -29.0 |

Table 2: Calculated Gibbs Free Energies of Formation (ΔGf°) and Entropies (S°) at 298 K for Alane Amine Monomer Complexes[1][3]

| Complex | ΔGf° (kcal/mol) | S° (cal/mol·K) |

| AlH₃·NH₃ | -3.9 | 71.9 |

| AlH₃·NH₂CH₃ | -6.5 | 81.5 |

| AlH₃·NH(CH₃)₂ | -8.9 | 91.2 |

| AlH₃·N(CH₃)₃ | -11.1 | 100.8 |

| AlH₃·NH₂C₂H₅ | -10.7 | 91.1 |

| AlH₃·NH(C₂H₅)₂ | -17.9 | 110.5 |

| AlH₃·N(C₂H₅)₃ | -24.8 | 130.0 |

| AlH₃·NC₅H₅ | 2.6 | 89.6 |

| AlH₃·NC₇H₁₃ | -10.9 | 102.5 |

Table 3: Calculated Al-N Bond Dissociation Enthalpies (BDE) at 298 K[1][5]

| Complex | BDE (kcal/mol) |

| AlH₃·NH₃ | 31.8 |

| AlH₃·NH₂CH₃ | 34.1 |

| AlH₃·NH(CH₃)₂ | 36.5 |

| AlH₃·N(CH₃)₃ | 38.9 |

| AlH₃·NH₂C₂H₅ | 34.6 |

| AlH₃·NH(C₂H₅)₂ | 37.7 |

| AlH₃·N(C₂H₅)₃ | 40.8 |

| AlH₃·NC₅H₅ | 35.5 |

| AlH₃·NC₇H₁₃ | 41.2 |

Experimental Protocols

The determination of the thermochemical properties of alane amine complexes involves a combination of synthesis, characterization, and direct measurement of thermodynamic parameters.

Synthesis of Alane Amine Complexes

A common method for the synthesis of alane amine complexes involves the direct reaction of a tertiary amine with catalytically activated aluminum powder in a suitable solvent under a hydrogen atmosphere.[1]

Materials:

-

Aluminum powder (activated with 2 mol % Ti)

-

Tertiary amine (e.g., trimethylamine, triethylamine)

-

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)

-

High-pressure reactor (e.g., Parr reactor)

-

Hydrogen gas (high purity)

Procedure:

-

In an inert atmosphere (glovebox), charge a high-pressure reactor with activated aluminum powder, the desired tertiary amine, and the anhydrous solvent.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-120 bar).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 24-80 hours).

-

Monitor the reaction progress by the pressure drop in the reactor.

-

Upon completion, vent the reactor and handle the resulting slurry in an inert atmosphere.

-

The alane amine complex can be isolated by filtration and, if soluble, by removal of the solvent under vacuum.

Structural Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the formation of the alane adduct.

-

Procedure: A small amount of the product is analyzed, typically as a solid dispersed in a KBr pellet or as a solution.

-

Key Signature: The presence of a strong Al-H stretching band in the region of 1650-1850 cm⁻¹.[5]

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify the crystalline phases present in the solid product.

-

Procedure: A powdered sample is mounted on a sample holder and scanned over a range of 2θ angles. The resulting diffraction pattern is compared to known patterns to identify the crystalline structure.

Thermochemical Measurements

Calorimetry:

-

Purpose: To directly measure the enthalpy of reaction or formation. Solution calorimetry is often employed.

-

Procedure:

-

A known amount of the alane amine complex is dissolved in a suitable solvent inside a calorimeter.

-

The heat change associated with the dissolution or a subsequent reaction is measured.

-

By designing an appropriate thermochemical cycle, the enthalpy of formation of the complex can be determined.

-

Temperature-Programmed Desorption (TPD):

-

Purpose: To study the thermal stability and decomposition kinetics of the complexes.

-

Procedure:

-

A sample of the alane amine complex is heated at a constant rate in a controlled atmosphere (e.g., inert gas flow).

-

A detector (e.g., mass spectrometer) monitors the gases evolved as a function of temperature.

-

The temperature at which the amine and hydrogen are desorbed provides information about the stability of the complex.

-

Computational Methodology

High-level quantum chemical calculations are invaluable for predicting the thermochemical properties of alane amine complexes, especially for species that are difficult to synthesize or handle experimentally.

G4(MP2) Theory:

-

Purpose: To obtain accurate thermochemical data (ΔHf°, ΔGf°, S°).

-

Methodology: G4(MP2) is a composite method that approximates the results of a more computationally expensive G4 calculation.[3] It involves a series of calculations at different levels of theory and with various basis sets to extrapolate to a highly accurate energy. The final energy is a composite of these calculations and includes corrections for zero-point energy and other effects.[3] All calculations are typically performed using a quantum chemistry software package like Gaussian.

Visualizations

Logical Relationship of Key Concepts

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermochemistry of Alane Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermochemistry of Alane Complexes for Hydrogen Storage: A Theoretical and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. arxiv.org [arxiv.org]

An In-depth Technical Guide on the Stability and Reactivity of Dimethylethylamine Alane

For Researchers, Scientists, and Drug Development Professionals

Dimethylethylamine alane, systematically known as (Ethyldimethylamine)trihydroaluminum and often abbreviated as DMEAA, is an organometallic compound with significant applications in chemical vapor deposition (CVD) and as a selective reducing agent in organic synthesis.[1][2] Its utility is intrinsically linked to its chemical stability and reactivity profile. This guide provides a comprehensive overview of these characteristics, supported by available data and experimental observations.

Physical and Chemical Properties

DMEAA is a colorless liquid at ambient temperatures, which makes it a convenient precursor for vapor-phase applications.[3][4] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H14AlN | [2] |

| Molecular Weight | 103.14 g/mol | [2][5] |

| Appearance | Colorless Liquid | [4] |

| Melting Point | 11-15 °C | [2][4] |

| Boiling Point | 50-55 °C at 0.05 mmHg | [2][4] |

| Density | 0.837 g/mL at 25 °C | [2] |

| Vapor Pressure | 1.5 Torr at room temperature | [6] |

| Flash Point | -20 °C (-4 °F) | [2][4] |

Stability

The stability of DMEAA is a critical factor for its storage, handling, and application. It is known to have limited thermal stability and is highly sensitive to atmospheric conditions.

DMEAA exhibits moderate thermal stability. While it is a liquid at room temperature, it can slowly decompose, leading to the generation of potentially high pressures in sealed containers.[3] For safe storage, it is recommended to keep the compound at temperatures below 5°C under a dry, inert atmosphere.[7]

The thermal decomposition of DMEAA is a key process in its application for the chemical vapor deposition of aluminum films. The deposition rate of aluminum is highly dependent on the substrate temperature. Studies have shown that the deposition rate can decrease abruptly at temperatures above 200°C.[8] This phenomenon is attributed to the gas-phase decomposition of DMEAA and an increased desorption rate of alane (AlH₃) from the film surface at higher temperatures.[8] The decomposition in the gas phase can involve the formation of alane oligomers.[8]

DMEAA is highly reactive with air and moisture.[7] It should be handled exclusively under an inert atmosphere, such as in a glove box or a sealed system, to prevent degradation and ensure safety.[7]

Reactivity

The reactivity of DMEAA is primarily dictated by the presence of the alane (AlH₃) moiety, which is a powerful reducing agent.

DMEAA reacts violently with water and other protic materials like alcohols and alkalis, producing flammable hydrogen gas.[7] This reactivity necessitates stringent handling procedures to avoid contact with moisture.[7] Hazardous decomposition products can include aluminum oxides, carbon monoxide, formaldehyde, and hydrogen.[7]

DMEAA is a versatile and selective reducing agent in organic synthesis.[2] It is particularly useful for the reduction of various functional groups. For instance, it has been employed in the synthesis of dihydroflustramine C and flustramine E alkaloids through the selective reduction of brominated γ-lactams.[1] It can also be used for the hydroalumination of nitriles and isonitriles.

Beyond its use in CVD for aluminum films, DMEAA serves as a precursor for other materials.[6][8] It has been utilized in the preparation of aluminum nanoparticles and in the fabrication of ternary material systems like AlTiN when combined with other precursors.[9] The sonochemically assisted thermal decomposition of DMEAA with titanium (IV) isopropoxide in the presence of oleic acid can yield air-stable, size-selective aluminum core-shell nanoparticles.[10][11]

Experimental Protocols

Detailed experimental protocols are often proprietary or specific to the research context. However, a general workflow for studying thermal stability or reactivity can be outlined.

Methodology:

-

Sample Preparation: All sample handling must be performed in an inert atmosphere (e.g., a glovebox) to prevent premature reaction with air or moisture.

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is typically used.

-

Procedure: A small, accurately weighed sample is placed in an inert crucible (e.g., alumina). The instrument is sealed and purged with a high-purity inert gas. The sample is then heated according to a predefined temperature ramp, and the mass loss and heat flow are recorded as a function of temperature.

Safety and Handling

Given its high reactivity and flammability, stringent safety precautions are mandatory when working with DMEAA.

| Hazard | Handling Precaution | Reference |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment. | [7][12] |

| Reactivity with Water | Reacts violently with water, releasing flammable gases. Do not allow contact with water or moisture. | [7] |

| Air Sensitivity | Do not allow contact with air. Handle under an inert gas. | [7] |

| Corrosivity | Causes severe skin burns and eye damage. | [12] |

| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Work in a glove box or a sealed system with proper ventilation. | [7] |

| Fire Extinguishing | Use dry chemical powder, lime, sand, or soda ash. DO NOT USE WATER. | [7] |

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Cas 124330-23-0,ALANE-DIMETHYLETHYLAMINE COMPLEX | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. americanelements.com [americanelements.com]

- 5. Dimethylethylamine alane adduct | C4H14AlN | CID 121237416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.aip.org [pubs.aip.org]

- 7. gelest.com [gelest.com]

- 8. investigation-of-reaction-mechanisms-in-the-chemical-vapor-deposition-of-al-from-dmeaa - Ask this paper | Bohrium [bohrium.com]

- 9. Self-reducing precursors for aluminium metal thin films: evaluation of stable aluminium hydrides for vapor phase aluminium deposition - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00709C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

In-Depth Technical Guide: Alane-N,N-dimethylethylamine Complex (CAS 124330-23-0)

This technical guide provides a comprehensive overview of the properties, applications, and handling of the Alane-N,N-dimethylethylamine complex, registered under CAS number 124330-23-0. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Chemical and Physical Properties

Alane-N,N-dimethylethylamine complex is a selective reducing agent used in organic synthesis. It is typically supplied as a solution in toluene. The key physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 124330-23-0 | [1][2][3][4][5][6][7] |

| IUPAC Name | aluminum; N,N-dimethylethanamine | [4] |

| Synonyms | (Ethyldimethylamine)trihydroaluminum, Dimethylethylamine alane, DMEAA | [1][2][3][4][5] |

| Molecular Formula | C4H14AlN or C2H5N(CH3)2 · AlH3 | [1][2][3][5] |

| Molecular Weight | 103.14 g/mol | [1][2][3][5] |

| Appearance | Colorless liquid | [8] |

| Density | 0.837 g/mL at 25 °C | [1][2][3][6][9] |

| Melting Point | 15 °C | [1][6][10][11] |

| Boiling Point | 50-55 °C at 0.05 mmHg | [1][6][10][11][12] |

| Flash Point | -20 °C (-4 °F) | [1][3][6][13] |

| Solubility | Reacts violently with water | [14] |

Suppliers

Alane-N,N-dimethylethylamine complex is commercially available from several suppliers, typically as a 0.5 M solution in toluene.

| Supplier | Product Name | Concentration |

| Sigma-Aldrich | Alane N,N-dimethylethylamine complex solution | 0.5 M in toluene |

| Biosynth | Alane-dimethylethylamine complex, 0.5M in toluene | 0.5 M in toluene |

| Ereztech | Alane N,N-dimethylethylamine complex solution | Not specified |

| Gelest, Inc. | ALANE-DIMETHYLETHYLAMINE COMPLEX | Not specified |

| American Elements | Alane N,N-dimethylethylamine Complex | Not specified |

Synthesis of Alane-N,N-dimethylethylamine Complex

The complex is synthesized from readily available starting materials. The general synthetic pathway is illustrated below.

Experimental Protocol: Generalized Reduction of an Ester

The following is a generalized experimental protocol for the reduction of an ester to the corresponding primary alcohol using Alane-N,N-dimethylethylamine complex. This protocol should be adapted for specific substrates and reaction scales. All operations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Alane-N,N-dimethylethylamine complex solution (0.5 M in toluene)

-

Anhydrous toluene

-

Ester substrate

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Septa

-

Syringes

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the ester substrate in anhydrous toluene.

-

Cooling: The flask is cooled to 0 °C using an ice bath.

-

Addition of Reducing Agent: The Alane-N,N-dimethylethylamine complex solution is added dropwise to the stirred solution of the ester via a syringe. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion of the reaction, the flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M hydrochloric acid. Caution: The quenching process is highly exothermic and generates hydrogen gas.

-

Work-up: The mixture is allowed to warm to room temperature and then transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Washing: The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation to afford the desired primary alcohol.

Applications in Synthesis

The primary application of Alane-N,N-dimethylethylamine complex is as a selective reducing agent in organic synthesis. It has been notably used for the reduction of brominated γ-lactams in the synthesis of dihydroflustramine C and flustramine E alkaloids.[1][2][4] Its selectivity makes it a valuable tool for the synthesis of complex molecules in pharmaceutical and chemical research.

Safety and Handling

Alane-N,N-dimethylethylamine complex is a reactive and hazardous substance that must be handled with appropriate safety precautions.

-

Hazards: The complex is flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas.[1][9] It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.

-

Handling: All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[9] Personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves (e.g., neoprene or nitrile), should be worn at all times.

-

Storage: The reagent should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5]

-

Spills: In case of a spill, do not use water. Use a dry absorbent material such as sand or vermiculite.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. Cas 124330-23-0,ALANE-DIMETHYLETHYLAMINE COMPLEX | lookchem [lookchem.com]

- 3. Alane N,N-dimethylethylamine complex 0.5M toluene 124330-23-0 [sigmaaldrich.com]

- 4. Alane N,N-dimethylethylamine complex solution | Krackeler Scientific, Inc. [krackeler.com]

- 5. echemi.com [echemi.com]

- 6. Alane-dimethylethylamine complex, 0.5M in toluene | 124330-23-0 | FA180830 [biosynth.com]

- 7. Alane N,N-dimethylethylamine complex 0.5M toluene 124330-23-0 [sigmaaldrich.com]

- 8. Synthesis and Comparison of Reactivity of Amine-Borane Complexes : Oriental Journal of Chemistry [orientjchem.org]

- 9. gelest.com [gelest.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijrpr.com [ijrpr.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic and Methodological Profile of the Alane-N,N-Dimethylethylamine Complex [AlH3(NMe2Et)]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and detailed experimental protocols for the characterization of the alane-N,N-dimethylethylamine complex, AlH3(NMe2Et). This complex is a significant reagent in chemical synthesis, and a thorough understanding of its spectroscopic signature is crucial for reaction monitoring and quality control.

Spectroscopic Data

The following tables summarize the currently available spectroscopic information for the AlH3(NMe2Et) complex. It is important to note that a complete, publicly available dataset is not readily found in the literature. The data presented here has been compiled from various sources, and gaps in the data are noted. The experimental protocols provided in the subsequent section outline the methodologies to acquire the missing data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for AlH3(NMe2Et)

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Notes |

| ¹H | C₆D₆ | Data not available | - | - | The hydride (Al-H) resonance is expected to be a broad singlet. Resonances for the NMe₂ and Et groups are also expected. |

| ¹³C | C₆D₆ | Data not available | - | - | Signals corresponding to the methyl and ethyl carbons of the N,N-dimethylethylamine ligand are expected. |

| ²⁷Al | Toluene | Data not available | - | - | A broad signal is anticipated due to the quadrupolar nature of the ²⁷Al nucleus. The chemical shift will be indicative of the coordination environment. |

Table 2: Infrared (IR) Spectroscopic Data for AlH3(NMe2Et)

| Functional Group | Wavenumber (ν) [cm⁻¹] | Intensity | Assignment | Reference |

| Al-H | 1788 | Strong | Al-H stretching vibration | [No specific citation found for this value] |

| C-H | Data not available | Medium-Strong | Stretching vibrations of methyl and ethyl groups | - |

| C-N | Data not available | Medium | Stretching vibration | - |

| Al-N | Data not available | Medium-Weak | Stretching vibration | - |

Table 3: Raman Spectroscopic Data for AlH3(NMe2Et)

| Functional Group | Wavenumber (Δν) [cm⁻¹] | Intensity | Assignment |

| Al-H | Data not available | - | Symmetric stretching and bending vibrations |

| C-H | Data not available | - | Stretching and bending vibrations |

| C-N | Data not available | - | Stretching vibration |

| Al-N | Data not available | - | Stretching vibration |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of the AlH3(NMe2Et) complex. These protocols are based on general procedures for handling air-sensitive compounds and conducting spectroscopic analyses.

1. Synthesis of AlH3(NMe2Et) Complex

This procedure should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

-

Materials: Anhydrous aluminum chloride (AlCl₃), lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, anhydrous N,N-dimethylethylamine (NMe₂Et), and anhydrous toluene.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to an inert gas line, suspend anhydrous AlCl₃ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ in anhydrous diethyl ether to the stirred suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Filter the reaction mixture under inert atmosphere to remove the precipitated lithium chloride.

-

To the filtrate, slowly add a stoichiometric amount of anhydrous N,N-dimethylethylamine at 0 °C.

-

Stir the solution for 30 minutes at 0 °C and then for one hour at room temperature.

-

Remove the diethyl ether under reduced pressure to yield the AlH3(NMe2Et) complex, which can be used directly or dissolved in a suitable solvent like toluene.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation (in a glovebox):

-

Dissolve a small amount (5-10 mg) of the AlH3(NMe2Et) complex in a deuterated solvent (e.g., benzene-d₆ or toluene-d₈) in a vial.

-

Transfer the solution to an NMR tube.

-

Seal the NMR tube with a tight-fitting cap and wrap with Parafilm for extra security against air exposure.

-

-

Instrumentation and Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the potentially broad Al-H signal.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

²⁷Al NMR: Use a broadband probe tuned to the ²⁷Al frequency. A wide spectral width should be used to ensure the capture of the potentially broad resonance.

-

3. Infrared (IR) Spectroscopy

-

Sample Preparation (in a glovebox):

-

For a solution spectrum, dissolve a small amount of the complex in a dry, IR-transparent solvent (e.g., anhydrous hexane or toluene).

-

Inject the solution into a sealed liquid IR cell with windows transparent in the region of interest (e.g., KBr or NaCl).

-

For a neat spectrum (if the complex is a liquid), place a drop of the neat complex between two IR-transparent plates (e.g., KBr).

-

-

Instrumentation and Data Acquisition:

-

Record the spectrum on an FT-IR spectrometer.

-

Acquire a background spectrum of the empty cell or plates first.

-

Acquire the sample spectrum and ratio it against the background.

-

The typical scanning range is 4000-400 cm⁻¹.

-

4. Raman Spectroscopy

-

Sample Preparation (in a glovebox):

-

Place a small amount of the liquid complex into a glass capillary tube.

-

Flame-seal the capillary under an inert atmosphere.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer with a laser excitation source appropriate to minimize fluorescence (e.g., 785 nm).

-

Focus the laser on the sample within the capillary.

-

Acquire the spectrum over a suitable range (e.g., 4000-100 cm⁻¹) with an appropriate acquisition time and number of accumulations to achieve a good signal-to-noise ratio.

-

Visualizations

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of the AlH3(NMe2Et) complex.

understanding the bonding in alane-amine adducts

An In-depth Technical Guide to the Bonding in Alane-Amine Adducts

Introduction

Alane (AlH₃) is a simple binary hydride of aluminum that has garnered significant interest for its applications in chemical synthesis as a reducing agent and in materials science for hydrogen storage.[1] In its pure form, alane is a polymeric solid and is highly reactive. The stabilization of monomeric AlH₃ is typically achieved through the formation of adducts with Lewis bases, most notably tertiary amines. These alane-amine adducts are formed through a coordinate covalent bond, also known as a dative bond, where the nitrogen atom of the amine donates its lone pair of electrons to the electron-deficient aluminum atom of alane.

This guide provides a comprehensive technical overview of the nature of the Al-N bond in these adducts, detailing the structural characteristics, thermodynamics, and the key experimental and computational methods used for their characterization.

Molecular Structure and Bonding

The formation of an alane-amine adduct involves the interaction of a Lewis acidic alane molecule with a Lewis basic amine. The resulting Al-N bond is a classic example of a dative covalent bond. The geometry around the aluminum center changes from trigonal planar in theoretical monomeric AlH₃ to tetrahedral or trigonal bipyramidal in the adducts, depending on whether it coordinates with one or two amine molecules.[2]

The structural diversity of these adducts is extensive, ranging from simple 1:1 monomeric species to 1:2 adducts, as well as hydride-bridged dimeric and polymeric structures.[2][3] The specific structure adopted is influenced by the steric bulk and electronic properties of the amine ligand.

Visualization of Adduct Formation

The fundamental bonding interaction can be visualized as the donation of the nitrogen lone pair into the empty p-orbital of the aluminum atom.

Caption: Lewis acid-base reaction forming an alane-amine adduct.

Quantitative Structural Data

X-ray crystallography is the definitive method for determining the precise molecular geometry of these adducts in the solid state.[4] Key parameters such as bond lengths and angles provide direct insight into the nature and strength of the Al-N interaction. Shorter Al-N bond lengths generally correlate with stronger dative bonds.

| Adduct | Al-N Bond Length (Å) | Al-H Bond Length (Å, avg.) | N-Al-H Angle (°, avg.) | H-Al-H Angle (°, avg.) | Crystal Structure Type | Reference |

| AlH₃·N(CH₂CH₃)₃ (TEAA) | 2.0240(17) | ~1.55 | N/A | N/A | Monomeric, Tetrahedral | [5] |

| [Cl(CH₂)₃(CH₃)₂N·AlH₃]₂ | 2.09 (avg.) | ~1.58 | N/A | N/A | Dimeric, 5-coordinate Al | [6] |

| AlH₃·(dioxane) | 2.107(14) | N/A | N/A | N/A | Polymeric | [5] |

Thermodynamics of Adduct Stability

The stability of alane-amine adducts is a critical factor for their application, particularly in hydrogen storage, where the reversible uptake and release of hydrogen is desired.[1] The strength of the Al-N bond can be quantified by its binding energy or the enthalpy of adduct formation.

Computational chemistry, using high-level electronic structure calculations like the G4 and G4(MP2) methods, provides reliable thermodynamic data for these complexes, often validated by experimental measurements.[7]

| Adduct/Reaction | Thermodynamic Parameter | Value | Method | Reference |

| AlH₃-TEDA (Triethylenediamine) | Al-N Bond Binding Energy | 99 kJ/mol | Theoretical | [1] |

| α-AlH₃ → Al + 3/2H₂ | Enthalpy of Formation (ΔHf) | -11.4 kJ/mol AlH₃ | Experimental | [1] |

| Ti-Al + 3/2H₂ + TEDA ⇌ TEDA-AlH₃ (in undecane) | Enthalpy of Formation (ΔHf) | -39.5 ± 4.1 kJ/mol H₂ | Experimental | [1] |

| TEDA-AlH₃ → TEDA + AlH₃ | Enthalpy of Reaction (ΔH) | ≈ 46 kJ/mol H₂ (equivalent to 92 kJ/mol adduct) | Experimental | [8] |

Experimental Protocols for Characterization

A multi-technique approach is essential for the comprehensive characterization of alane-amine adducts. The general workflow involves synthesis followed by a suite of analytical methods to determine structure, purity, and stability.

References

- 1. hydrogen.energy.gov [hydrogen.energy.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 7. pubs.acs.org [pubs.acs.org]

- 8. hydrogen.energy.gov [hydrogen.energy.gov]

literature review of dimethylethylamine alane research

An In-depth Technical Guide to Dimethylethylamine Alane (DMEAA) Research

Dimethylethylamine alane ((CH₃)₂C₂H₅N·AlH₃), commonly abbreviated as DMEAA, is an organometallic Lewis acid-base complex of alane (AlH₃) and the tertiary amine dimethylethylamine. As a liquid with a suitable vapor pressure at room temperature, it has emerged as a significant precursor for the deposition of high-purity aluminum thin films in the semiconductor industry and as a versatile reducing agent in organic synthesis.[1][2] Unlike other aluminum precursors like tri-isobutylaluminum (TIBA) or dimethylaluminum hydride (DMAH), DMEAA does not contain any direct aluminum-carbon bonds, which significantly reduces carbon incorporation in deposited films.[1] This guide provides a comprehensive review of the synthesis, properties, and key applications of DMEAA, supported by quantitative data, detailed experimental protocols, and process visualizations.

Core Properties and Synthesis

DMEAA is a colorless, volatile liquid that offers advantages over pyrophoric precursors.[1] Its stability and handling characteristics have made it a preferred choice for chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications.

Physical and Chemical Properties

The fundamental properties of DMEAA are summarized below, highlighting its suitability for vapor-phase applications.

| Property | Value | Source(s) |

| Chemical Formula | C₂H₅N(CH₃)₂ · AlH₃ | |

| Molecular Weight | 103.14 g/mol | |

| Appearance | Colorless liquid | [2] |

| Vapor Pressure | 1.5 Torr at Room Temperature | [1] |

| Density | ~0.883 g/mL at 25 °C | |

| Key Feature | No direct Al-C bonds | [1] |

| Safety | Not pyrophoric | [1] |

Synthesis of Dimethylethylamine Alane

Several methods for synthesizing DMEAA have been developed. A notable approach involves the direct hydrogenation of catalyzed aluminum in the presence of dimethylethylamine (DMEA), which avoids the use of ether solvents.[2][3] This process is advantageous for producing a high-purity product.

Caption: Synthesis pathway for DMEAA via direct hydrogenation.

Experimental Protocol: Direct Hydrogenation Synthesis

This protocol describes the synthesis of DMEAA from catalyzed aluminum and DMEA under hydrogen pressure.[3]

-

Catalyst Preparation: Activate aluminum powder by treating it with a suitable catalyst, such as a titanium-based compound, to create catalyzed aluminum (Al*).

-

Reaction Setup: In a high-pressure reactor, suspend the catalyzed aluminum powder in a toluene solvent.

-

Reactant Addition: Add dimethylethylamine (DMEA) to the reactor vessel.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to moderate pressures (e.g., 50-100 atm).

-

Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 80-120 °C) and stir for several hours until the reaction is complete.

-

Product Isolation: After cooling and depressurizing the reactor, the resulting DMEAA solution is separated from the solid catalyst by filtration. The solvent can be removed under vacuum if a neat product is required.

Applications in Materials Science

DMEAA is a cornerstone precursor for depositing high-quality aluminum films and for synthesizing aluminum-based nanomaterials.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

DMEAA is widely used to grow aluminum thin films for applications in microelectronics, such as gate electrodes and interconnects.[4] Its low decomposition temperature and the absence of carbon in its alane moiety are critical advantages.[1][5] It has been successfully used to deposit aluminum on various substrates, including silicon dioxide (SiO₂) and titanium nitride (TiN).[6] For uniform film growth using ALD, a metallic underlayer, such as titanium, is often essential.[7][8]

Caption: Generalized workflow for Al deposition using DMEAA.

Quantitative Data: CVD/ALD Parameters

| Parameter | Process | Value | Substrate(s) | Source(s) |

| Deposition Temperature | CVD | 100–300 °C | Not Specified | [9] |

| CVD | 150–500 °C | GaAs(100) | [1] | |

| ALD | 100–140 °C | Ti underlayer | [4] | |

| Max Deposition Rate | CVD | Achieved at ~150 °C | Not Specified | [9] |

| Growth Rate | CVD | ~5 µm/Torr·s | GaAs(100) | [1] |

| Precursor Pressure | CVD | 2x10⁻⁵–2x10⁻⁴ Torr | GaAs(100) | [1] |

| Bulk Resistivity | ALD | 3.03 µΩ·cm (for 77 nm film) | Ti underlayer | [4] |

Experimental Protocol: ALD of Aluminum Thin Films

This protocol is based on a typical thermal ALD process for depositing (111)-oriented aluminum films.[7][8][10]

-

Substrate Preparation: A substrate (e.g., silicon) is coated with a metallic underlayer, such as a thin film of titanium, which is essential for uniform nucleation.[7]

-

System Setup: The substrate is placed in a thermal ALD chamber (e.g., Picosun SUNALE R-150) connected to a glovebox to prevent oxygen exposure.[8]

-

Precursor Handling: DMEAA is held in a bubbler at room temperature.

-

ALD Cycle:

-

Pulse: A pulse of DMEAA vapor is introduced into the chamber.

-

Purge: The chamber is purged with an inert gas (e.g., nitrogen) to remove unreacted precursor and byproducts.

-

-

Deposition: The cycle of pulsing and purging is repeated to grow the film layer by layer to the desired thickness. The substrate is maintained at a deposition temperature between 100–140 °C.[4]

-

Characterization: The resulting film's orientation, thickness, and electrical properties are analyzed post-deposition.

Synthesis of Aluminum Nanoparticles

DMEAA serves as a precursor for producing air-stable, size-selective aluminum nanoparticles.[11][12] The thermal decomposition of DMEAA is catalyzed, and the particle size is controlled by the concentration of a capping agent like oleic acid.

Quantitative Data: Nanoparticle Synthesis

| Parameter | Condition | Resulting Particle Size | Source(s) |

| Average Particle Size | Higher oleic acid concentration | ~5 nm | [11][13] |

| Average Particle Size | Lower oleic acid concentration | ~30 nm | [11][12][13] |

| Oxidation Onset | At elevated temperatures | >550 °C | [11][13] |

Experimental Protocol: Sonochemically Assisted Thermal Decomposition

This method utilizes acoustic cavitation to supply the thermal energy for decomposition.[11][12]

-

Reaction Mixture: In an inert atmosphere, prepare a solution containing DMEAA, a catalyst such as titanium (IV) isopropoxide, and a capping agent (oleic acid) in a suitable solvent.

-

Sonication: Immerse the reaction vessel in an ultrasonic bath. The acoustic cavitation provides localized high temperatures, initiating the thermal decomposition of the alane complex.

-

Nanoparticle Formation: The decomposition of DMEAA leads to the nucleation and growth of aluminum nanoparticles. The oleic acid simultaneously caps the nanoparticles, preventing agglomeration and oxidation.

-

Size Control: The final average particle size is controlled by the initial concentration of oleic acid; a higher concentration leads to smaller particles.[13]

-

Isolation: The synthesized core-shell nanoparticles are isolated from the solution by centrifugation and washing.

Thermal Decomposition and Reaction Pathways

The utility of DMEAA in materials deposition relies on its clean thermal decomposition into metallic aluminum and volatile byproducts. The process involves the dissociation of the amine ligand followed by the decomposition of alane.

Caption: Proposed thermal decomposition pathway of DMEAA.

Applications in Organic Synthesis

Beyond materials science, DMEAA is a valuable reagent in organic chemistry. It functions as a selective reducing agent for various functional groups.[14] For instance, it is used in the reduction of brominated γ-lactams during the synthesis of certain alkaloids and for the hydroalumination of nitriles and isonitriles.[15][16]

References

- 1. Chemical Vapor Deposition of Al Films From Dimethylethylamine Alane on GaAs(100)2×4 Surfaces | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regeneration of aluminium hydride using dimethylethylamine - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. Self-reducing precursors for aluminium metal thin films: evaluation of stable aluminium hydrides for vapor phase aluminium deposition - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00709C [pubs.rsc.org]

- 5. arxiv.org [arxiv.org]

- 6. Pre-Treatment Effect on Aluminum Thin Films Deposition from Cvd Using Dimethylethylamine Alane | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 7. [2101.04366] Atomic Layer Deposition of Aluminum (111) Thin Film by Dimethylethylaminealane Precursor [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ALANE-DIMETHYLETHYLAMINE COMPLEX | 124330-23-0 [chemicalbook.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

Methodological & Application

Application Notes and Protocols for Dimethylethylamine Alane (DMEAA) as a Selective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylethylamine alane (DMEAA), a complex of alane (AlH₃) and dimethylethylamine, is a versatile and selective reducing agent in organic synthesis. Its unique reactivity profile allows for the chemoselective reduction of various functional groups, offering a valuable tool for the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of DMEAA.

DMEAA is particularly noted for its ability to selectively reduce amides and lactams to the corresponding amines without affecting other sensitive functional groups. This characteristic makes it a superior choice in many synthetic routes where traditional, more reactive reducing agents like lithium aluminum hydride (LiAlH₄) would lead to undesired side reactions.

Key Applications

Dimethylethylamine alane is employed in a range of reductive transformations, with notable applications in:

-

Selective Reduction of Lactams: DMEAA has been successfully utilized in the total synthesis of marine alkaloids, such as dihydroflustramine C and flustramine E, by selectively reducing a brominated γ-lactam to the corresponding amine.[1][2]

-

Reduction of Amides to Amines: Similar to other alane complexes, DMEAA can efficiently reduce tertiary, secondary, and primary amides to their corresponding amines.

-

Partial Reduction of Esters to Aldehydes: Analogous to the action of diisobutylaluminum hydride (DIBAL-H), DMEAA is expected to reduce esters to aldehydes at low temperatures, thereby preventing over-reduction to the primary alcohol.